M-89 is a highly potent small-molecule inhibitor designed to target the interaction between menin and mixed lineage leukemia proteins, specifically for the treatment of acute leukemia associated with MLL fusion. This compound has been identified as a promising therapeutic candidate due to its ability to effectively inhibit the menin-MLL protein-protein interaction, which is crucial in the pathogenesis of certain leukemias. The binding affinity of M-89 to menin is characterized by a dissociation constant (K_d) of 1.4 nM, indicating strong interaction at low concentrations .
M-89 is classified under small-molecule inhibitors and is specifically categorized as a menin-MLL inhibitor. Its development stems from structure-based drug design approaches aimed at creating compounds that can selectively disrupt the menin-MLL interaction, which is implicated in the proliferation of leukemia cells with MLL fusions. The discovery process involved extensive screening and optimization to enhance its potency and selectivity against cancer cell lines .
The synthesis of M-89 involves several key steps that leverage structure-based design principles. The compound was derived from an initial library of small molecules, which were screened for their ability to bind to menin. Following this initial screening, lead compounds were optimized through iterative cycles of synthesis and biological evaluation.
The molecular structure of M-89 has been elucidated through co-crystallization studies with menin, revealing critical interactions that contribute to its high affinity. The structural analysis indicates that M-89 adopts a conformation that allows for optimal fit within the binding pocket of menin.
M-89 primarily functions through competitive inhibition, where it competes with MLL for binding to menin. This mechanism prevents the formation of the menin-MLL complex, which is essential for the survival and proliferation of leukemia cells.
The mechanism by which M-89 exerts its effects involves:
M-89 exhibits several notable physical and chemical properties:
These properties are critical for its efficacy as a therapeutic agent in vivo .
M-89 is primarily investigated for its potential application in oncology, particularly in treating acute leukemias associated with MLL gene fusions. Its high potency and specificity make it a valuable candidate for further clinical development as a targeted therapy.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4